molecular formula C12H10O3S B13962750 Methyl 2-acetylbenzo[b]thiophene-6-carboxylate

Methyl 2-acetylbenzo[b]thiophene-6-carboxylate

Cat. No.: B13962750
M. Wt: 234.27 g/mol
InChI Key: UPQCOKCTOOXIQQ-UHFFFAOYSA-N
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Description

Methyl 2-acetylbenzo[b]thiophene-6-carboxylate is a chemical compound with the molecular formula C12H10O3S and a molecular weight of 234.27 g/mol It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetylbenzo[b]thiophene-6-carboxylate typically involves the esterification of benzo[b]thiophene-6-carboxylic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. Another method involves the acetylation of benzo[b]thiophene-6-carboxylate using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetylbenzo[b]thiophene-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzo[b]thiophene-2-carboxylate
  • Benzo[b]thiophene-6-carboxylic acid
  • 2-Acetylbenzo[b]thiophene

Uniqueness

Methyl 2-acetylbenzo[b]thiophene-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

methyl 2-acetyl-1-benzothiophene-6-carboxylate

InChI

InChI=1S/C12H10O3S/c1-7(13)10-5-8-3-4-9(12(14)15-2)6-11(8)16-10/h3-6H,1-2H3

InChI Key

UPQCOKCTOOXIQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(S1)C=C(C=C2)C(=O)OC

Origin of Product

United States

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